Cas no 956-04-7 (4-chlorochalcone)

4-chlorochalcone structure
4-chlorochalcone structure
상품 이름:4-chlorochalcone
CAS 번호:956-04-7
MF:C15H11ClO
메가와트:242.700243234634
CID:40406
PubChem ID:24879735

4-chlorochalcone 화학적 및 물리적 성질

이름 및 식별자

    • 4-chlorochalcone
    • 4-chlorobenzalacetophenone
    • 4-CHLOROBENZYLIDENE ACETOPHENONE
    • 4-chloro-chalcon
    • 4-chlorostyrylphenylketone
    • p-chlorobenzalacetophenone
    • p-chlorochalcone
    • (4-Chlorobenzylidene)acetophenone
    • (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
    • 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4-chloro- (6CI, 7CI, 8CI)
    • 1-Phenyl-3-(4-chlorophenyl)-2-propenone
    • 1-Phenyl-3-(4-chlorophenyl)prop-2-en-1-one
    • 2-(4-Chlorobenzylidene)acetophenone
    • 3-(p-Chlorophenyl)-1-phenyl-2-propen-1-one
    • 4-Chlorostyryl phenyl ketone
    • NSC 2643
    • NSC 636920
    • p-Chlorostyryl phenyl ketone
    • 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
    • NS00042011
    • EINECS 213-476-1
    • AI3-19969
    • 956-04-7
    • 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-, (2E)-
    • 4-CHLORO CHALCONE
    • 4-Chlorochalcone, 97%
    • NSC-636920
    • BRN 1105953
    • Q27116041
    • 4-Chlorochalcone, trans-
    • NSC-2643
    • UNII-FLU6LN357N
    • 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-
    • CHEBI:34398
    • NSC636920
    • CHEMBL227560
    • (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one
    • MS-11493
    • NSC-237974
    • AKOS001377258
    • Z46028359
    • BDBM50440657
    • (E)-p-Chlorostyryl phenyl ketone
    • 4-Chlorochalcone, (E)-
    • AKOS025310572
    • MFCD00016345
    • (E)-4-Chlorochalcone
    • (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propenone
    • 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-, (E)-
    • FLU6LN357N
    • 2-07-00-00427 (Beilstein Handbook Reference)
    • (E)-3-(4-chlorophenyl)-1-phenyl-prop-2-en-1-one
    • s12306
    • STK361346
    • Chalcone, 4-chloro-
    • (2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
    • SCHEMBL197310
    • NSC237974
    • CS-0370920
    • CMLDBU00003474
    • (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one
    • Chalcone, 4-chloro-, (E)-
    • trans-4-Chlorochalcone
    • Chalcone, 4-chloro-(6CI,7CI,8CI)
    • 22252-16-0
    • 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one
    • MDL: MFCD00016345
    • 인치: 1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H
    • InChIKey: ABGIIXRNMHUKII-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC=CC=1)C=CC1C=CC(Cl)=CC=1
    • BRN: 1105953

계산된 속성

  • 정밀분자량: 242.05000
  • 동위원소 질량: 242.049843
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 271
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 17.1
  • 표면전하: 0

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.1255 (rough estimate)
  • 융해점: 113-117 °C (lit.)
  • 비등점: 345.7°C (rough estimate)
  • 플래시 포인트: 210.3 °C
  • 굴절률: 1.5220 (estimate)
  • PSA: 17.07000
  • LogP: 4.23610
  • 용해성: 미확정

4-chlorochalcone 보안 정보

4-chlorochalcone 세관 데이터

  • 세관 번호:2914700090
  • 세관 데이터:

    중국 세관 번호:

    2914700090

    개요:

    2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

4-chlorochalcone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
011128-100g
4-Chlorochalcone
956-04-7 98
100g
£75.00 2022-03-01
Apollo Scientific
OR1424-25g
4-Chlorochalcone
956-04-7 98%
25g
£65.00 2025-02-19
Key Organics Ltd
MS-11493-1MG
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
956-04-7 >97%
1mg
£37.00 2025-02-08
Key Organics Ltd
MS-11493-10MG
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
956-04-7 >97%
10mg
£63.00 2025-02-08
Key Organics Ltd
MS-11493-25G
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
956-04-7 >97%
25g
£18.00 2025-02-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
558311-10G
4-chlorochalcone
956-04-7
10g
¥406.7 2023-12-04
Fluorochem
011128-250g
4-Chlorochalcone
956-04-7 98
250g
£150.00 2022-03-01
A2B Chem LLC
AB67241-5g
4-Chlorochalcone
956-04-7 98%
5g
$46.00 2024-07-18
abcr
AB114703-1g
4-Chlorochalcone, 98%; .
956-04-7 98%
1g
€84.90 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441590-25g
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
956-04-7 98%
25g
¥687.00 2024-04-24

4-chlorochalcone 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 15 - 20 °C; 2 - 3 h, cooled
참조
Discovery of Novel Approach for Regioselective Synthesis of Thioxotriaza-Spiro Derivatives via Oxalic Acid
Gopinatha, Vindya K.; Swarup, Hassan A.; Raghavan, Sathees C.; Mantelingu, Kempegowda; Rangappa, Kanchugarakoppal S., Synlett, 2019, 30(17), 2004-2009

Synthetic Routes 2

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  3 h, 80 °C
참조
Synthesis of α,α'-bis(substituted benzylidene)cycloalkanones and chalcones catalyzed with p-Toluenesulfonic acid (PTSA) on montmorillonite K10 under solvent-free conditions
Hashemi, Mohammed M.; Khalili, Behzad; Eftekhari-Sis, Bagher, Organic Chemistry: An Indian Journal, 2006, 2(5-6), 150-157

Synthetic Routes 3

반응 조건
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 - 5 h, rt
참조
Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety
Almahdi, Maysoon Mohammed ; Saeed, Ahmed Elsadig Mohammed ; Metwally, Nadia Hanafy, European Journal of Chemistry, 2019, 10(1), 30-36

Synthetic Routes 4

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 - 5 °C; 3 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
참조
A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indole
Sarma, K. Narasimha; Subha, M. C. S.; Rao, K. Chowdoji, E-Journal of Chemistry, 2010, 7(3), 745-750

Synthetic Routes 5

반응 조건
1.1 Catalysts: Vanadate(1-), dioxo[sulfato(2-)-κO]-, hydrogen (1:1) ;  4 h, 70 °C
참조
Catalytic Synthesis of Chalcones and Pyrazolines Using Nanorod Vanadatesulfuric Acid: An Efficient and Reusable Catalyst
Nasr-Esfahani, Masoud; Daghaghale, Mona; Taei, Mahbube, Journal of the Chinese Chemical Society (Weinheim, 2017, 64(1), 17-24

Synthetic Routes 6

반응 조건
1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane
참조
Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reaction
Climent, M. S.; Marinas, J. M.; Mouloungui, Z.; Le Bigot, Y.; Delmas, M.; et al, Journal of Organic Chemistry, 1989, 54(15), 3695-701

Synthetic Routes 7

반응 조건
1.1 Catalysts: Bromobenzene ,  Calcium oxide Solvents: Methanol ;  6 h, 60 °C
참조
High efficient Aldol condensation reaction utilizing modified calcium oxide as stable solid base catalyst
Wang, Jin; Yan, Tianlan; Tang, Ying; Miao, Yanqing, Kinetics and Catalysis, 2016, 57(4), 439-445

Synthetic Routes 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 min, 0 °C
1.2 Solvents: Ethanol ;  overnight, rt
참조
Concentrated Aqueous Peroxodicarbonate: Efficient Electrosynthesis and Use as Oxidizer in Epoxidations, S-, and N-Oxidations
Seitz, Ann-Katrin; Kohlpaintner, Philipp J.; van Lingen, Tim ; Dyga, Marco ; Sprang, Fiona; et al, Angewandte Chemie, 2022, 61(25),

Synthetic Routes 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, rt
참조
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

Synthetic Routes 10

반응 조건
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ,  Water ;  25 °C; 1 - 2 h, 25 °C
참조
Synthesis and evaluation of chalcone derivatives and Schiff bases derivatives as antibacterial agents
Elsharif, Nada; Alnaily, Mohamed; Loujanqi, Amnnah, Journal of Modern Chemistry & Chemical Technology, 2018, 9(3), 1-7

Synthetic Routes 11

반응 조건
1.1 Catalysts: Chlorodiphenylphosphine ,  Palladium chloride ,  Cellulose Solvents: Acetone
참조
Study on the coupling reaction of organotins and acid chlorides catalyzed by cellulose oxyphosphine palladium complex
Wu, Chun; Li, Jian; Kong, Qi, Huaxue Tongbao, 2001, (3), 171-174

Synthetic Routes 12

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ;  10 h, 100 °C
참조
Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light
Li, Peifeng; Xiao, Gang ; Zhao, Yilin; Su, Haijia, ACS Catalysis, 2020, 10(6), 3640-3649

Synthetic Routes 13

반응 조건
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis of pyrazoline derivatives from chalcones and their antibacterial activity
Yazdan, Shaik Khadar; Sowjanya, K. Renuka; Avinash, K. Sai; Kumari, M. Ratna, Journal of Applicable Chemistry (Lumami, 2013, 2(6), 1679-1682

Synthetic Routes 14

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Synthetic applications of organotellurium compounds. 1. A facile synthesis of α,β-unsaturated esters, ketones, and nitriles
Huang, Xian; Xie, Linghong; Wu, Hong, Journal of Organic Chemistry, 1988, 53(20), 4862-4

Synthetic Routes 15

반응 조건
1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) ,  Sulfuric acid (reaction product with Naphthalene) ;  100 min, 70 °C; 70 °C → rt
1.2 Reagents: Dichloromethane ;  > 1 min, heated
참조
Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions
Zali, Abbas; Ghani, Kamal; Shokrolahi, Arash; Keshavarz, Mohammad Hossein, Cuihua Xuebao, 2008, 29(7), 602-606

Synthetic Routes 16

반응 조건
1.1 Catalysts: 1H-Imidazolium, 2-methyl-1,3-disulfo-, 2,2,2-trifluoroacetate (1:1) ;  10 min, 100 °C
참조
Bronsted Acidic Ionic Liquids Catalysed Sequential Michael-Like Addition of Indole with Chalcones via Claisen-Schmidt Condensation
Das, Sukanya; Porashar, Bikoshita; Saikia, Susmita; Borah, Ruli, ChemistrySelect, 2020, 5(10), 3041-3047

Synthetic Routes 17

반응 조건
1.1 Catalysts: Alumina ,  Potassium fluoride ;  30 min, rt
참조
Synthesis of α,β-unsaturated ketones by grinding method
Wang, Shu-Xiang; Li, Ji-Tai; Wang, Zhen-Hua, Youji Huaxue, 2004, 24(4), 447-449

Synthetic Routes 18

반응 조건
1.1 Catalysts: Potassium carbonate ,  Sodium hydroxide ;  8 min
참조
Rapid synthesis of chalcones without solvent
Wang, Cunde; Guo, Ming-zhu; Zhou, Zhi-feng, Huaxue Shiji, 2004, 26(1),

Synthetic Routes 19

반응 조건
1.1 Catalysts: Sodium hydroxide ,  Water ,  Agar Solvents: Ethanol ;  15 min, 28 - 30 °C
참조
Novel gel-entrapped base catalysts for the Claisen-Schmidt reaction
Chaphekar, Sachin S.; Samant, Shriniwas D., Journal of Chemical Technology and Biotechnology, 2004, 79(7), 769-773

Synthetic Routes 20

반응 조건
1.1 Catalysts: Sulfuric acid (silica supported) ;  3 h, 80 °C
참조
Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions
Salehi, Peyman; Dabiri, Minoo; Zolfigol, Mohammad Ali; Fard, Mohammad Ali Bodaghi, Journal of the Brazilian Chemical Society, 2004, 15(5), 773-776

4-chlorochalcone Raw materials

4-chlorochalcone Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:956-04-7)4-Chlorochalcone
sfd14568
순결:99.9%
재다:200kg
가격 ($):문의